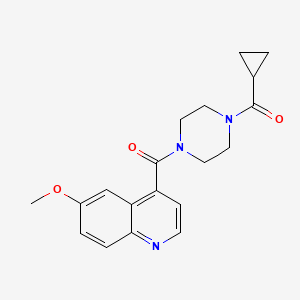
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline, also known as CPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has been used in scientific research for various applications, including as a fluorescent probe for imaging of lysosomes and mitochondria, as a potential anticancer agent, and as a potential drug for the treatment of Alzheimer's disease. This compound has also been used as a tool for studying protein-protein interactions and as a ligand for G protein-coupled receptors.
Wirkmechanismus
The mechanism of action of 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline is not fully understood, but it is believed to act as a DNA intercalator and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its fluorescence properties for imaging. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
Future research on 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline could focus on its potential applications as a therapeutic agent for cancer and Alzheimer's disease, as well as its use as a tool for studying protein-protein interactions and G protein-coupled receptors. Further studies could also explore the potential toxicity of this compound and its effects on different cell types and tissues. Additionally, the development of new synthesis methods for this compound could improve its yield and purity, making it more accessible for scientific research.
Synthesemethoden
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde with a tryptamine derivative, followed by cyclization to form the quinoline ring. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with a piperazine derivative, followed by cyclization to form the quinoline ring. Both methods have been used to synthesize this compound with high yields and purity.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(6-methoxyquinoline-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-14-4-5-17-16(12-14)15(6-7-20-17)19(24)22-10-8-21(9-11-22)18(23)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXWUBUAYTUBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2576965.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2576966.png)
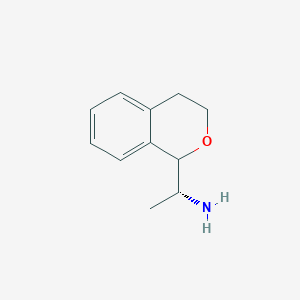
![2-Methyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B2576969.png)
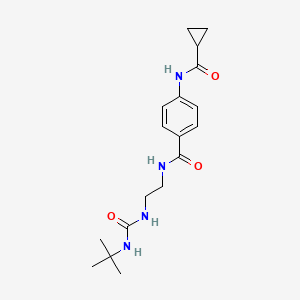
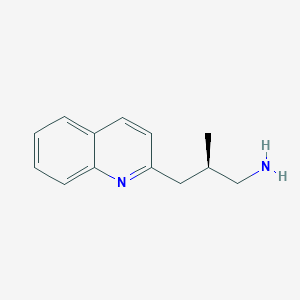

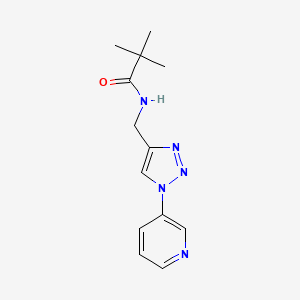
![N-naphthalen-1-yl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2576977.png)

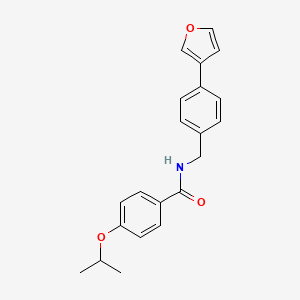
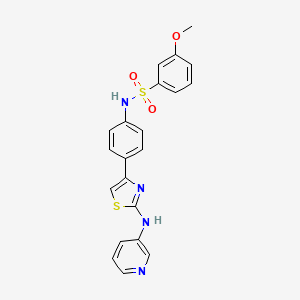
![2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2576982.png)
![Ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate](/img/structure/B2576984.png)